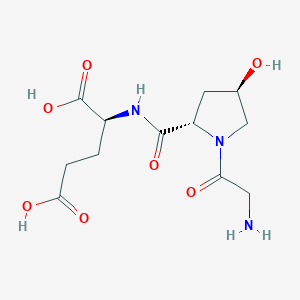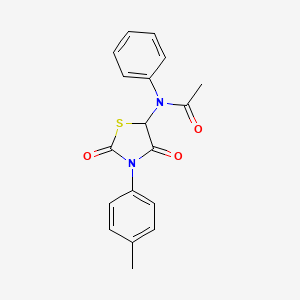
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is a complex organic compound with the molecular formula C19H18N2O3S. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenylacetamide group and a p-tolyl group, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiazolidine derivatives with appropriate acylating agents. One common method includes the condensation of 2,4-thiazolidinedione with p-tolylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetamide group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine ring structure and are used as antidiabetic agents.
Phenylacetamides: Compounds such as acetaminophen (paracetamol) share the phenylacetamide group and are widely used as analgesics and antipyretics.
Uniqueness
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is unique due to the combination of its thiazolidine ring and phenylacetamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
347840-96-4 |
|---|---|
Formule moléculaire |
C18H16N2O3S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)20-16(22)17(24-18(20)23)19(13(2)21)14-6-4-3-5-7-14/h3-11,17H,1-2H3 |
Clé InChI |
PFBSJEOKIGXIPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
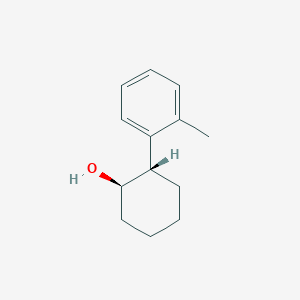
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
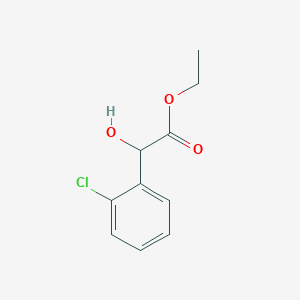
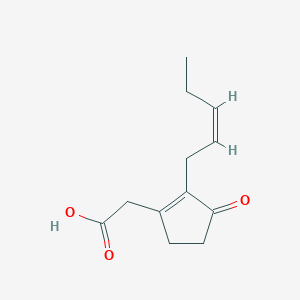
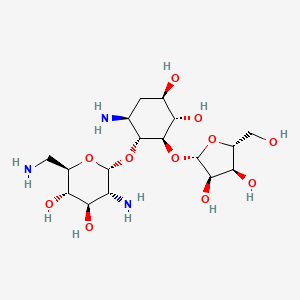
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

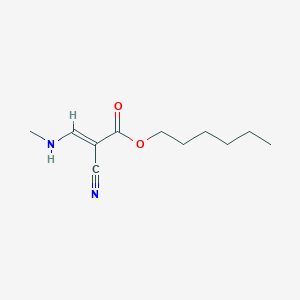

![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
